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Compound of Interest

Compound Name: D(+)-Raffinose pentahydrate

Cat. No.: B15603011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and properties
of D(+)-Raffinose pentahydrate. The information is curated for professionals in research and
development who require a precise understanding of this complex carbohydrate for
applications ranging from cell culture to drug formulation.

Introduction

D(+)-Raffinose is a naturally occurring trisaccharide found in a wide variety of plants, including
beans, cabbage, broccoli, and whole grains.[1][2][3] As a member of the raffinose family of
oligosaccharides (RFOSs), it plays roles in carbohydrate storage and transport within plants.[1]
[2] D(+)-Raffinose pentahydrate is the hydrated crystalline form of this sugar, incorporating
five molecules of water into its structure.[4][5] It is composed of three monosaccharide units:
galactose, glucose, and fructose.[6][7][8][9]

Chemical Structure Elucidation

The precise arrangement of the monosaccharide units and the nature of the linkages between
them define the chemical identity of raffinose.

Monosaccharide Composition

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15603011?utm_src=pdf-interest
https://www.benchchem.com/product/b15603011?utm_src=pdf-body
https://www.biologyonline.com/dictionary/raffinose
https://www.vedantu.com/question-answer/raffinose-is-a-a-trisaccharide-b-monosaccharide-class-11-biology-cbse-5fc4853e287b0f7a38267a84
https://www.3dchem.com/Raffinose.asp
https://www.biologyonline.com/dictionary/raffinose
https://www.vedantu.com/question-answer/raffinose-is-a-a-trisaccharide-b-monosaccharide-class-11-biology-cbse-5fc4853e287b0f7a38267a84
https://www.benchchem.com/product/b15603011?utm_src=pdf-body
https://www.himedialabs.com/us/rm107-d-raffinose-pentahydrate.html
https://labchem-wako.fujifilm.com/us/product/detail/W01W0118-0001.html
https://pubchem.ncbi.nlm.nih.gov/compound/Raffinose
https://www.goldbio.com/products/d-raffinose-pentahydrate
https://www.ibresco.com/product/d-raffinose-pentahydrate-en/?lang=en
https://m.youtube.com/watch?v=ASONYbz8BgI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Upon complete acid hydrolysis, D(+)-Raffinose yields one mole each of D-galactose, D-
glucose, and D-fructose.[4][10] This composition makes it a trisaccharide, a class of
oligosaccharides.[1][11][12]

Glycosidic Linkages

The three monosaccharide units in raffinose are covalently joined by two specific glycosidic
bonds:

e An a-1,6 glycosidic bond connects the anomeric carbon (C1) of a-D-galactose to the C6
hydroxyl group of a-D-glucose.[6][11][13][14]

e An a-1,2 glycosidic bond links the anomeric carbon (C1) of a-D-glucose to the anomeric
carbon (C2) of 3-D-fructose.[6][11][13]

This structure can be understood as a galactose unit attached to a sucrose molecule (glucose-
fructose).[13][14] The systematic IUPAC name for raffinose is a-D-galactopyranosyl-(1 - 6)-a-
D-glucopyranosyl-(1 - 2)-B-D-fructofuranoside.[6][13]

Physicochemical Properties

The quantitative properties of D(+)-Raffinose pentahydrate and its anhydrous form are
summarized below. These data are critical for experimental design and application in various
scientific contexts.
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D(+)-Raffinose D(+)-Raffinose
Property

Pentahydrate (Anhydrous)
Appearance White crystalline powder[8][10]

C18H32016:5H20 (or
Molecular Formula C1sH32016[1][17]
C18H42021)[4][5][15][16]

Molecular Weight 594.51 g/mol [5][15] 504.4 g/mol [13]

Melting Point 78-82 °C[8][10][15] 132-135 °C[10]
Solubility Soluble in water[15]

Specific Rotation [a]D +105° (c=10% in H20 at 20°C)  +124° (c=10 in H20)[10]
CAS Number 17629-30-0[4][5] 512-69-6[6][10]

Chemical and Enzymatic Hydrolysis

The glycosidic bonds in raffinose can be cleaved through hydrolysis, yielding smaller sugar
units. The products of this reaction depend on the method used.

o Acid Hydrolysis: Complete hydrolysis with acid breaks both glycosidic bonds, releasing the
constituent monosaccharides: D-galactose, D-glucose, and D-fructose.[4][10]

e Enzymatic Hydrolysis: The enzyme a-galactosidase, which is not present in the human
digestive tract, specifically cleaves the a-1,6 linkage between galactose and glucose.[3][13]
This enzymatic action results in the production of D-galactose and sucrose.[1][3][10]

Visualized Structures and Pathways

Diagrams are provided below to illustrate the chemical structure and hydrolysis pathway of
D(+)-Raffinose.
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Caption: Monosaccharide units and linkages in D(+)-Raffinose.
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Caption: Enzymatic hydrolysis of D(+)-Raffinose by a-galactosidase.

Methodological Considerations for Characterization
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The physicochemical data presented in this guide are based on established analytical
methods. While detailed, step-by-step protocols from the original literature are not provided in
the search results, the fundamental principles of these key experiments are outlined below for
the benefit of researchers aiming to replicate or validate these findings.

e Melting Point Determination: The melting point of a crystalline solid like D(+)-Raffinose
pentahydrate is typically determined using a melting point apparatus. A small, powdered
sample is packed into a capillary tube and heated at a controlled rate. The temperature
range from the first appearance of liquid to the complete melting of the solid is recorded. The
sharpness of the melting range is an indicator of purity.

o Optical Rotation Measurement: Specific rotation is a fundamental property of chiral
molecules and is measured using a polarimeter. A solution of the compound with a known
concentration is prepared and placed in a sample tube of a specific length. Plane-polarized
light is passed through the solution, and the angle by which the plane of polarization is
rotated is measured. The specific rotation is then calculated using the observed rotation,
concentration, and path length.

» Hydrolysis and Chromatographic Analysis: To confirm the monosaccharide composition and
linkages, hydrolysis is performed under acidic or enzymatic conditions. The resulting
products are then typically separated, identified, and quantified using techniques like High-
Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled
with Mass Spectrometry (MS) for definitive structural identification.

Conclusion

D(+)-Raffinose pentahydrate is a well-defined trisaccharide with a specific structure
composed of galactose, glucose, and fructose, linked by a-1,6 and a-1,2 glycosidic bonds. Its
distinct chemical and physical properties, which have been thoroughly characterized, are
essential for its application in scientific research and development. This guide provides the core
structural and chemical information necessary for professionals working with this complex
carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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